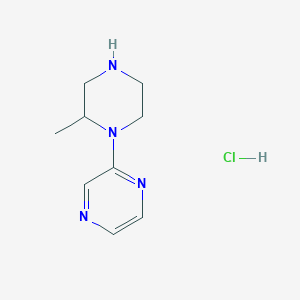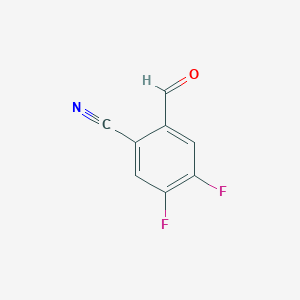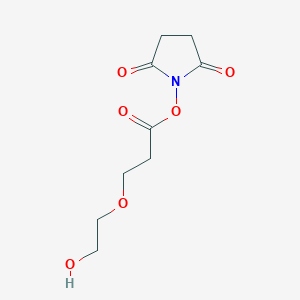
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound with the molecular formula C9H15ClN4. It is a derivative of pyrazine and piperazine, which are both heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with 2-methylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride
- 1-Ethylpiperazine
- 2-(2-Methylpiperazin-1-yl)pyrazine dihydrochloride
Uniqueness
2-(2-Methylpiperazin-1-yl)pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C9H15ClN4 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-(2-methylpiperazin-1-yl)pyrazine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-6-11-4-5-13(8)9-7-10-2-3-12-9;/h2-3,7-8,11H,4-6H2,1H3;1H |
Clé InChI |
NSPOKCJBPRNWRH-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2=NC=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)


![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)


![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
